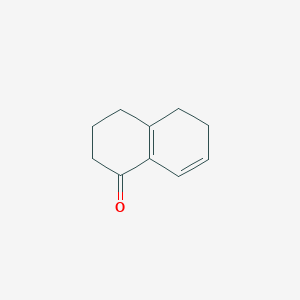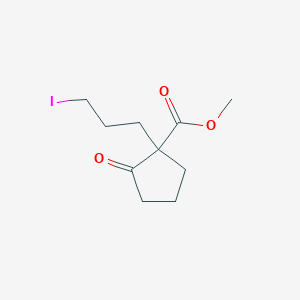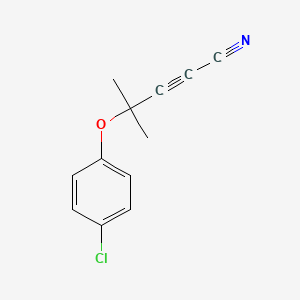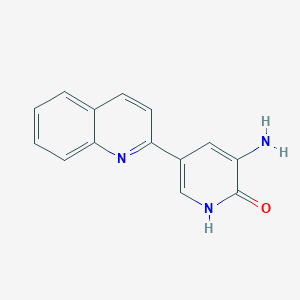![molecular formula C12H14O2S B14308556 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one CAS No. 113334-16-0](/img/structure/B14308556.png)
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanyl group attached to a phenylpropanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one typically involves the reaction of a phenylpropanone derivative with a sulfanyl reagent. One common method involves the use of thiol derivatives, which react with the carbonyl group of the phenylpropanone under specific conditions to form the desired product. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the thiol on the carbonyl carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
化学反应分析
Types of Reactions
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes containing sulfur groups. The compound can act as an inhibitor or modulator of these enzymes, affecting their activity and the biochemical pathways they are involved in. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(2-Oxopropyl)sulfanyl]ethanesulfonate
- 2-(2-Oxopropylthio)ethanesulfonate
- 2-ketopropyl-CoM
Uniqueness
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one is unique due to its specific structural features, such as the combination of a phenylpropanone backbone with a sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
属性
| 113334-16-0 | |
分子式 |
C12H14O2S |
分子量 |
222.31 g/mol |
IUPAC 名称 |
2-(2-oxopropylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H14O2S/c1-9(13)8-15-10(2)12(14)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
InChI 键 |
PYSHWVVRJHUHHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)SCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



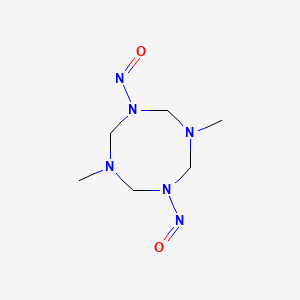




![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
